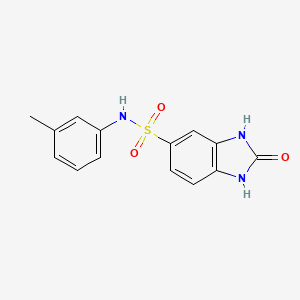
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation, survival, and migration. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in B-cell receptor signaling.
Biochemical and Physiological Effects
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the reduction of tumor burden. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the migration of B-cells, preventing them from infiltrating other tissues and organs. In addition, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to modulate the immune system, enhancing the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK, its well-tolerated toxicity profile, and its ability to enhance the efficacy of other targeted therapies and chemotherapy. However, one limitation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate is its potential for off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
For the development and evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate include the evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate in combination with immunotherapy and the development of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate analogs with improved pharmacological properties.
Métodos De Síntesis
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the use of tert-butylamine, 4-bromo-2-methylpyrazole-3-carboxylic acid, and other reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has shown potent anti-tumor activity and has been well-tolerated. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been evaluated in combination with other targeted therapies and chemotherapy, showing enhanced efficacy compared to single-agent treatment.
Propiedades
IUPAC Name |
tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)8-7(11)6(5-12)13-14(8)4/h5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFPFKSCVNWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

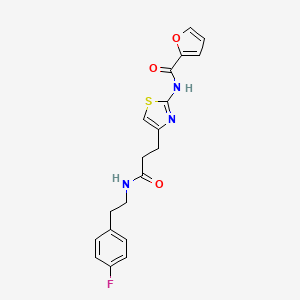
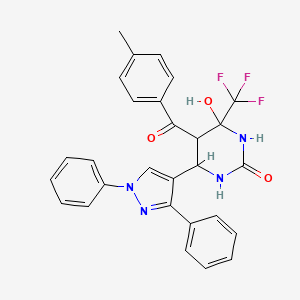
![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)

![2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide](/img/structure/B2689591.png)
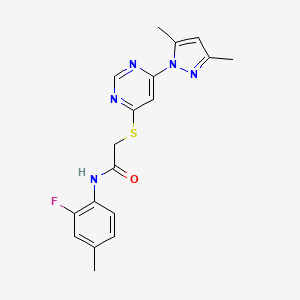
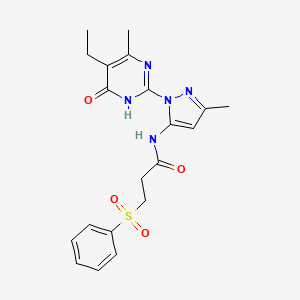
![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)
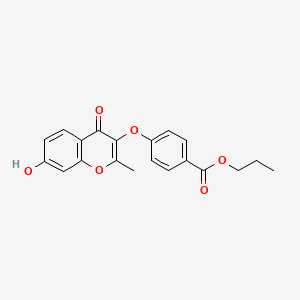
![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)
